Imipenem monohydrate

Overview

Description

Imipenem is a synthetic β-lactam antibiotic belonging to the carbapenems chemical class. It was developed by Merck scientists Burton Christensen, William Leanza, and Kenneth Wildonger in the mid-1970s. Imipenem has a broad spectrum of activity against aerobic and anaerobic, Gram-positive and Gram-negative bacteria. It is particularly important for its activity against Pseudomonas aeruginosa and Enterococcus species .

Preparation Methods

Imipenem is synthesized through a series of chemical reactions starting from thienamycin, a natural product produced by the bacterium Streptomyces cattleyaThe final step involves the deprotection of the amino group to yield imipenem .

In industrial production, imipenem is typically produced in a multi-step process that includes fermentation, extraction, and purification. The fermentation process involves the cultivation of Streptomyces cattleya to produce thienamycin, which is then chemically modified to produce imipenem .

Chemical Reactions Analysis

Imipenem undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as ammonia .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of imipenem can lead to the formation of imipenem sulfoxide, while reduction can yield imipenem alcohol .

Scientific Research Applications

Clinical Applications

Imipenem monohydrate is primarily used in treating severe infections caused by susceptible strains of both Gram-positive and Gram-negative bacteria. Its applications include:

- Treatment of Mixed Infections : It is effective against polymicrobial infections, particularly those involving anaerobic bacteria such as Bacteroides fragilis and aerobic pathogens like Pseudomonas aeruginosa .

- Indications :

Imipenem's stability against many beta-lactamases enhances its effectiveness against multi-drug resistant strains, making it a crucial option in treating complicated infections .

Microbiological Studies

This compound is extensively utilized in laboratory settings for microbiological research, particularly in studies exploring antibiotic resistance and susceptibility patterns among various bacterial strains. It serves as a benchmark antibiotic for:

- Antibiotic Susceptibility Testing : Researchers use imipenem to evaluate the resistance profiles of clinical isolates, especially in cases involving carbapenem-resistant organisms .

- Biofilm Studies : It is employed in research focusing on biofilm-associated infections, particularly those caused by Pseudomonas aeruginosa, where it helps assess the efficacy of treatment against biofilm formation .

Gastrointestinal Health Research

Recent studies have indicated that imipenem may play a role in microbiome research, particularly concerning gastrointestinal health. Its impact on gut microbiota composition is being explored to understand its implications for overall health and disease management .

Pharmacokinetics and Dosage

Imipenem is administered intravenously due to poor gastrointestinal absorption. Its pharmacokinetics involve rapid distribution with peak plasma concentrations achieved shortly after administration. The recommended dosing varies based on infection severity but typically does not exceed 4 g/day .

| Dosage Form | Typical Dosage (mg/kg/day) | Administration Route |

|---|---|---|

| Imipenem alone | 15-25 | IV |

| Imipenem + Cilastatin | Up to 90 | IV |

Efficacy Against Resistant Strains

A study highlighted the effectiveness of imipenem in treating infections caused by multi-drug resistant Acinetobacter baumannii. Patients receiving imipenem showed significant improvement compared to those treated with other antibiotics .

Use in Immunocompromised Patients

Imipenem has been successfully used as monotherapy in immunocompromised patients with suspected or confirmed infections, demonstrating its broad-spectrum activity even in challenging cases .

Mechanism of Action

Imipenem exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It does this by binding to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of cell wall synthesis. This binding prevents the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of the bacterial cell wall .

Comparison with Similar Compounds

Imipenem is similar to other carbapenem antibiotics such as meropenem and ertapenem. Meropenem has greater activity against Gram-negative bacteria, while ertapenem has a longer half-life due to increased binding to plasma proteins . Unlike imipenem, meropenem is more stable in the presence of β-lactamases, making it more effective against certain resistant bacteria .

Imipenem is unique in its broad-spectrum activity and its ability to be used in combination with cilastatin to prevent degradation by renal enzymes . This combination enhances its effectiveness and extends its duration of action.

Similar Compounds

- Meropenem

- Ertapenem

- Doripenem

- Biapenem

Biological Activity

Imipenem monohydrate is a synthetic β-lactam antibiotic belonging to the carbapenem class. It is widely recognized for its broad-spectrum antibacterial activity, particularly against various Gram-positive and Gram-negative bacteria, including resistant strains. This article explores the biological activity of this compound, detailing its pharmacokinetics, mechanisms of action, and clinical efficacy.

Imipenem exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. It achieves this through binding to penicillin-binding proteins (PBPs), which are essential for the construction of bacterial cell walls. This inhibition disrupts the peptidoglycan layer, leading to cell lysis and death. Notably, imipenem is stable against many β-lactamases, which are enzymes produced by some bacteria to confer resistance against β-lactam antibiotics .

Spectrum of Activity

Imipenem is effective against a wide range of microorganisms:

- Gram-positive Bacteria : Includes species such as Staphylococcus aureus and Enterococcus faecalis.

- Gram-negative Bacteria : Effective against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

- Anaerobic Bacteria : Active against various anaerobes including Bacteroides fragilis.

However, some strains have developed resistance, including certain Acinetobacter species and Stenotrophomonas maltophilia .

Pharmacokinetics

Imipenem is administered parenterally due to poor gastrointestinal absorption. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Volume of Distribution | 0.23 - 0.31 L/kg |

| Protein Binding | 20% |

| Half-life | 1 hour (IV) |

| Clearance | 0.2 L/h/kg |

| Excretion | 70% in urine as parent drug |

The pharmacokinetics can be influenced by factors such as renal function, with creatinine clearance (CrCl) significantly affecting drug clearance rates in critically ill patients .

Clinical Efficacy

Imipenem is often used in severe infections where other antibiotics may fail. A study involving critically ill patients showed that imipenem effectively treated infections caused by multidrug-resistant Gram-negative bacteria. The study reported a favorable outcome in 71% of patients treated with imipenem compared to 70% treated with alternative regimens .

Case Study: Neutropenic Mouse Model

In experimental studies using a neutropenic mouse model for biofilm lung infection, imipenem demonstrated significant time-dependent killing effects at various dosages (4 mg/kg to 64 mg/kg). The pharmacokinetic parameters were assessed to optimize dosing regimens for effective treatment .

Adverse Effects

Common adverse reactions associated with imipenem include:

- Nausea and vomiting

- Risk of seizures at high doses

- Allergic reactions in individuals with penicillin allergies due to cross-reactivity

Monitoring for these adverse effects is crucial during treatment .

Q & A

Basic Research Questions

Q. What experimental models are recommended to evaluate the time-dependent bactericidal activity of imipenem monohydrate against biofilm-associated infections?

- Methodological Guidance : Use murine models of biofilm-associated pulmonary infections with subcutaneous (IP) dosing. Measure pharmacodynamic (PD) parameters like time above MIC (T > MIC) and relate them to bacterial load reduction. For example, in a murine model, doses of 4–64 mg/kg this compound demonstrated time-dependent killing, with Cmax values ranging from 15–69 mg/L across doses . Monitor bacterial viability in lung tissue homogenates using colony-forming unit (CFU) counts at predefined intervals post-administration.

Q. How should researchers account for this compound’s instability in aqueous solutions during in vitro assays?

- Methodological Guidance : Prepare fresh solutions in ice-cold buffers (e.g., phosphate-buffered saline) and store them at ≤4°C for ≤8 hours to prevent degradation. Use high-performance liquid chromatography (HPLC) with a mobile phase containing stabilizers (e.g., 0.1% trifluoroacetic acid) to validate solution stability . Include internal standards (e.g., cilastatin sodium) to control for variability in degradation rates.

Q. What are the critical pharmacokinetic (PK) parameters to optimize dosing regimens for this compound in preclinical studies?

- Methodological Guidance : Calculate AUCtot (total area under the curve), Cmax (maximum concentration), and t1/2 (half-life) using non-compartmental analysis. For instance, in mice, AUCtot increased linearly from 1,470 to 6,037 mg·min/L as doses escalated from 8 to 64 mg/kg, while t1/2 decreased from 67 to 43 minutes, indicating saturation of clearance mechanisms at higher doses . Use these parameters to design dose fractionation studies that maximize T > MIC while minimizing toxicity.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported this compound PK/PD parameters across different infection models?

- Methodological Guidance : Conduct meta-analyses of published PK data (e.g., murine vs. rat models) to identify species-specific differences in drug distribution and metabolism. For example, murine models show higher Vz/F (648 mL/kg at 8 mg/kg) compared to human data, suggesting interspecies scaling adjustments are necessary . Validate findings using physiologically based pharmacokinetic (PBPK) modeling to account for variations in tissue penetration and protein binding.

Q. What advanced analytical techniques are recommended for characterizing this compound’s crystalline structure and hydration state?

- Methodological Guidance : Use synchrotron X-ray diffraction to resolve crystal structures, as demonstrated in studies identifying this compound’s monoclinic P2₁ space group with Z = 2 . Pair this with thermogravimetric analysis (TGA) to quantify hydrate stability under varying humidity conditions. Ensure compliance with ICH Q6A guidelines for polymorph characterization in drug development.

Q. How can researchers optimize this compound’s efficacy against multidrug-resistant (MDR) Gram-negative pathogens in vitro?

- Methodological Guidance : Perform checkerboard assays to evaluate synergistic combinations with β-lactamase inhibitors (e.g., avibactam) or efflux pump inhibitors. For example, this compound combined with cilastatin (a renal dehydropeptidase inhibitor) enhances stability in vivo, but this requires adaptation for in vitro MDR models . Use time-kill curves to quantify bactericidal activity over 24 hours, ensuring oxygen-controlled conditions for anaerobic pathogens.

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

- Methodological Guidance : Apply nonlinear mixed-effects modeling (NONMEM) to sparse PK/PD data from small animal studies. For dose-ranging experiments, use ANOVA with Tukey’s post hoc test to compare bacterial load reductions across doses (e.g., 32 mg/kg reduced CFUs by 3.5 log10 vs. controls in murine sepsis models) . Incorporate Bayesian hierarchical models to account for inter-study variability in meta-analyses.

Q. Data Contradiction and Validation

Q. How should researchers address conflicting reports on this compound’s tissue penetration in pulmonary infections?

- Methodological Guidance : Compare lung-to-plasma concentration ratios across studies using microdialysis or homogenate-based methods. For instance, evidence shows this compound achieves lung concentrations 20–40% of plasma levels in murine models, but discrepancies arise from differences in sampling timepoints (e.g., Tmax = 15–28 min) . Validate results with LC-MS/MS quantification to improve sensitivity over HPLC.

Q. What validation steps are critical when replicating this compound’s reported minimum inhibitory concentrations (MICs) for atypical pathogens?

- Methodological Guidance : Follow CLSI M100 guidelines for broth microdilution assays, including quality control strains (e.g., E. coli ATCC 25922). For fastidious organisms (e.g., Mycobacterium tuberculosis), supplement media with OADC enrichment and validate MICs using intracellular infection models . Discrepancies in MICs >2-fold require re-evaluation of inoculum preparation and endpoint criteria.

Q. Experimental Design and Reproducibility

Q. What controls are essential to ensure reproducibility in this compound’s in vivo efficacy studies?

- Methodological Guidance : Include vehicle controls (e.g., saline) and comparator antibiotics (e.g., meropenem) in all experiments. For murine models, standardize infection inoculum (e.g., 1×10⁶ CFUs of P. aeruginosa PAO1) and monitor body weight/clinical scores to assess toxicity . Publish raw data for AUC and CFU counts in supplementary materials to facilitate meta-analyses .

Q. How can researchers mitigate batch-to-batch variability in this compound’s purity for in vitro studies?

- Methodological Guidance : Source compounds from suppliers providing ≥98% purity (HPLC-validated) and lot-specific Certificates of Analysis (CoA). Cross-validate purity using NMR (e.g., ¹H NMR in D2O) and UV spectrophotometry (λmax = 298 nm) . For critical studies, use USP reference standards (e.g., USP this compound RS) to calibrate assays .

Properties

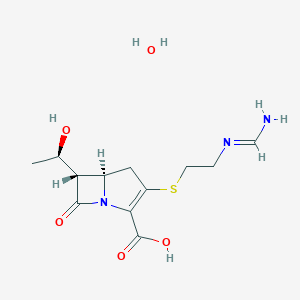

IUPAC Name |

(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4S/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19)/t6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKVGTPCRGIANV-ZXFLCMHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64221-86-9 (Parent), 64221-86-9 (anhydrous) | |

| Record name | Imipenem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064221869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023143 | |

| Record name | Imipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Imipenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.76e-01 g/L | |

| Record name | Imipenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01598 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imipenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Imipenem acts as an antimicrobial through the inhibition of cell wall synthesis of various gram-positive and gram-negative bacteria. This inhibition of cell wall synthesis in gram-negative bateria is attained by binding to penicillin-binding proteins (PBPs). In E. coli and selected strains of P. aeruginosa, imipenem has shown to have the highest affinity to PBP-2, PBP-1a, and PBP-1b. This inhibition of PBPs prevents the bacterial cell from adding to the peptidoglycan polymer which forms the bacterial cell wall eventually leading to cell death. | |

| Record name | Imipenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01598 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

64221-86-9, 74431-23-5 | |

| Record name | Imipenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64221-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imipenem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064221869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imipenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01598 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | imipenem | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imipenem | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIPENEM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q20IM7HE75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imipenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.